2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide
Description
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide features a thiazole core substituted with a thioether-linked benzo[d][1,3]dioxol-5-yl group and an acetamide moiety bearing a cyclohexyl substituent. Its structural complexity arises from the integration of a benzodioxole ring (imparting metabolic stability) and a thiazole heterocycle (often associated with bioactivity in medicinal chemistry). While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis and characterization likely align with methods described for related analogs .
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c23-16(13-6-7-17-18(8-13)26-12-25-17)11-28-20-22-15(10-27-20)9-19(24)21-14-4-2-1-3-5-14/h6-8,10,14H,1-5,9,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJFARBSHOUVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and the introduction of the benzo[d][1,3]dioxole moiety. The synthetic route often employs various reagents and conditions that facilitate the formation of key intermediates. For example, thiazole derivatives can be synthesized through cyclization reactions involving appropriate thioketones and α-halo ketones .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and thiazole moieties. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds with similar structures exhibited IC50 values ranging from 26 to 65 µM against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
Antidiabetic Effects
The antidiabetic properties of benzodioxol derivatives have also been investigated. One study demonstrated that certain derivatives could inhibit α-amylase with IC50 values as low as 0.68 µM, indicating their potential as antidiabetic agents . The mechanism behind this activity is thought to involve the modulation of carbohydrate metabolism.
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. Research indicates that these compounds possess broad-spectrum activity against bacteria and fungi, making them candidates for further development in treating infectious diseases .
Case Study 1: Cytotoxicity Evaluation
In a controlled study, a series of thiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications on the thiazole ring significantly affected the cytotoxic profile. Notably, compounds with electron-donating groups showed enhanced activity compared to their electron-withdrawing counterparts .
Case Study 2: Antidiabetic Activity in Vivo
Another study assessed the in vivo antidiabetic effects of a related benzodioxol derivative in a streptozotocin-induced diabetic mouse model. The compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration, suggesting its potential utility in managing diabetes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
Thiazole derivatives with acrylamide or cyclopropane carboxamide moieties (e.g., ) share functional diversity but differ in backbone rigidity .
Electron-withdrawing groups (e.g., nitro in 4f ) may increase reactivity or alter binding kinetics compared to the electron-rich benzodioxole moiety.
Synthesis Methods :
- Coupling agents like HATU/DIPEA (used in ) are common for amide bond formation, suggesting the target compound’s synthesis may follow similar protocols .
- Reflux in acetic acid () is preferred for cyclization or thiourea-mediated reactions .
Physicochemical and Pharmacological Implications
Table 2: Hypothetical Property Comparison Based on Structural Features
Key Insights:
- Benzodioxole vs. Halogenated Substituents : The benzo[d][1,3]dioxol group in the target compound may confer resistance to oxidative metabolism compared to bromo/nitro-substituted analogs .
- Steric Effects : The cyclohexyl group in the target compound could hinder interactions with flat binding pockets compared to planar aryl groups in 1.7 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
